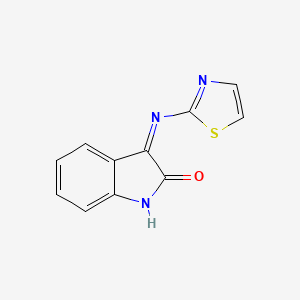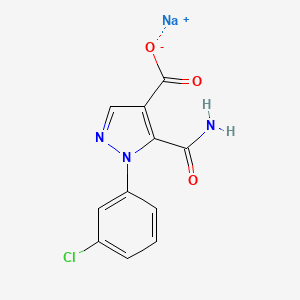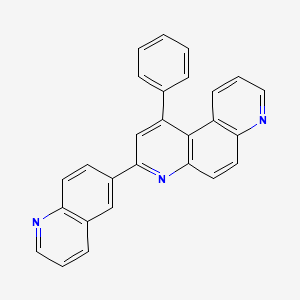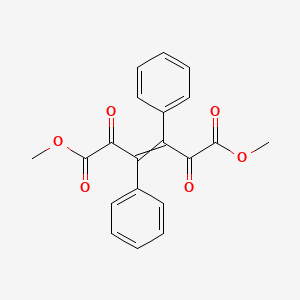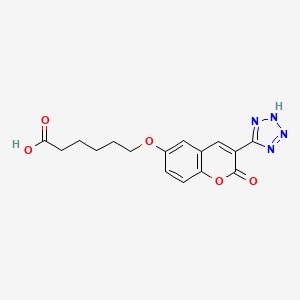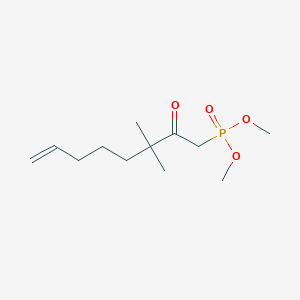
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group. Phosphonates are known for their stability and resistance to biochemical, thermal, and photochemical decomposition
准备方法
The synthesis of Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate can be achieved through several methods:
Synthetic Routes: One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester. For example, the reaction of trimethylphosphite with methyl iodide can yield dimethyl methylphosphonate.
Reaction Conditions: The reaction typically requires a catalyst, such as palladium, and can be conducted under microwave irradiation to achieve high yields in a short time.
Industrial Production: Large-scale production methods often involve the use of copper-catalyzed reactions with diaryliodonium salts at room temperature, which can be adapted for high-yield preparations.
化学反应分析
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can modify the phosphonate group.
Common Reagents and Conditions: Typical reagents include palladium catalysts, copper catalysts, and bases like sodium hydroxide.
Major Products: The primary products of these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates.
科学研究应用
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate has several applications in scientific research:
作用机制
The mechanism of action of Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate involves its interaction with molecular targets through the phosphonate group:
Molecular Targets: The phosphonate group can mimic phosphate groups, allowing the compound to interact with enzymes and other proteins involved in phosphate metabolism.
Pathways Involved: The compound can inhibit enzymes by binding to their active sites, thereby disrupting normal biochemical pathways.
相似化合物的比较
Dimethyl (3,3-dimethyl-2-oxooct-7-en-1-yl)phosphonate can be compared with other similar phosphonate compounds:
Similar Compounds: Examples include dimethyl methylphosphonate, dimethyl acetonylphosphonate, and other alkyl phosphonates.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
属性
CAS 编号 |
105993-30-4 |
|---|---|
分子式 |
C12H23O4P |
分子量 |
262.28 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-3,3-dimethyloct-7-en-2-one |
InChI |
InChI=1S/C12H23O4P/c1-6-7-8-9-12(2,3)11(13)10-17(14,15-4)16-5/h6H,1,7-10H2,2-5H3 |
InChI 键 |
YIWMCJUKQRGSSP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCCC=C)C(=O)CP(=O)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)
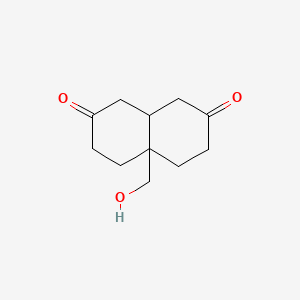

![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
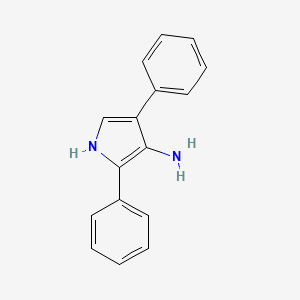

methyl}(trimethyl)silane](/img/structure/B14330977.png)
